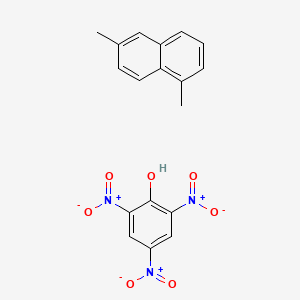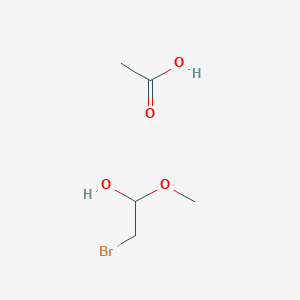
Acetic acid;2-bromo-1-methoxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-bromo-1-methoxyethanol: is an organic compound that combines the properties of acetic acid, bromine, and methoxyethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Acetic Acid: The preparation of acetic acid;2-bromo-1-methoxyethanol can involve the bromination of acetic acid using bromine in the presence of a catalyst such as phosphorus tribromide. This reaction typically occurs under controlled conditions to ensure the selective bromination of the acetic acid.
Methoxylation: Following bromination, the introduction of the methoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting the bromoacetic acid with methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetic acid;2-bromo-1-methoxyethanol can undergo oxidation reactions, where the bromine atom is replaced by a hydroxyl group, forming 2-hydroxy-1-methoxyethanol.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-methoxyethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-hydroxy-1-methoxyethanol
Reduction: 2-methoxyethanol
Substitution: Various substituted methoxyethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Acetic acid;2-bromo-1-methoxyethanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Reagent in Organic Reactions: It serves as a reagent in various organic reactions, including nucleophilic substitution and elimination reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of brominated and methoxylated drug candidates.
Biochemical Studies: It is used in biochemical studies to investigate the effects of brominated and methoxylated compounds on biological systems.
Industry:
Chemical Manufacturing: this compound is used in the manufacturing of specialty chemicals and polymers.
Solvent Production: It is also utilized in the production of solvents and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-bromo-1-methoxyethanol involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo substitution reactions, while the methoxy group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Bromoacetic Acid: Similar in structure but lacks the methoxy group.
2-Bromoethanol: Contains a bromine atom and an alcohol group but lacks the acetic acid moiety.
Methoxyacetic Acid: Contains a methoxy group and an acetic acid moiety but lacks the bromine atom.
Uniqueness: Acetic acid;2-bromo-1-methoxyethanol is unique due to the presence of both a bromine atom and a methoxy group, which imparts distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and industrial processes, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
112111-75-8 |
|---|---|
Formule moléculaire |
C5H11BrO4 |
Poids moléculaire |
215.04 g/mol |
Nom IUPAC |
acetic acid;2-bromo-1-methoxyethanol |
InChI |
InChI=1S/C3H7BrO2.C2H4O2/c1-6-3(5)2-4;1-2(3)4/h3,5H,2H2,1H3;1H3,(H,3,4) |
Clé InChI |
ITAMOXQASMSIIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



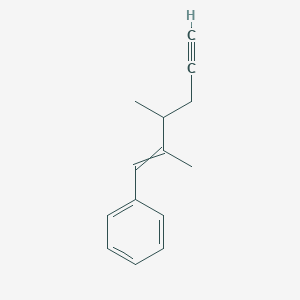



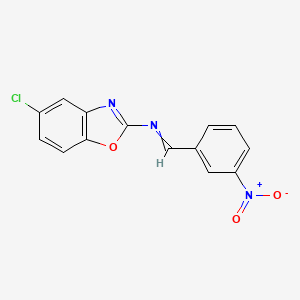
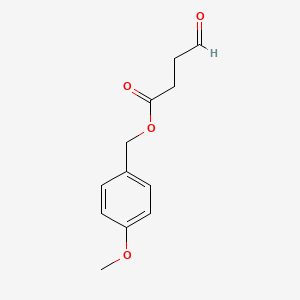
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)

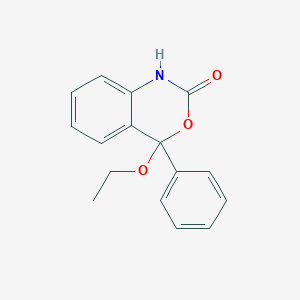
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)

![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)
